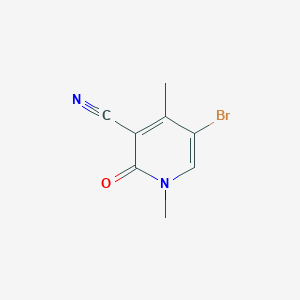

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Beschreibung

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a halogenated pyridine derivative featuring a bromine atom at position 5, methyl groups at positions 1 and 4, and a nitrile group at position 2. This compound has garnered attention for its cytotoxic properties, particularly against cancer cell lines such as DLD1 and MCF7, with reported IC50 values as low as 32–43 nM . The bromine substituent at position 5 is critical for its bioactivity, enhancing electron-withdrawing effects and influencing molecular interactions with biological targets .

Eigenschaften

IUPAC Name |

5-bromo-1,4-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-5-6(3-10)8(12)11(2)4-7(5)9/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGMANSHKBMPCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173669 | |

| Record name | 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142188-70-2 | |

| Record name | 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142188-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 5-bromo-1,2-dihydro-1,4-dimethyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Electrophilic Bromination Using Molecular Bromine

In a classic electrophilic aromatic substitution, molecular bromine (Br₂) introduces a bromine atom at the C5 position of the pyridine ring. This method typically employs dichloromethane (DCM) or acetonitrile as solvents at 0–25°C, achieving yields of 68–72% after 6–8 hours. Side products include dibrominated derivatives (≤15%) and oxidation byproducts from the oxo group (<5%).

Key reaction parameters:

Radical Bromination with N-Bromosuccinimide (NBS)

NBS-mediated bromination under radical initiation conditions offers improved regioselectivity. Azobisisobutyronitrile (AIBN, 0.5 mol%) in refluxing CCl₄ (76°C) for 12 hours achieves 82–85% yield with <3% di-bromination. This method proves advantageous for heat-sensitive substrates due to its milder exothermic profile compared to Br₂-based protocols.

Comparative analysis of brominating agents:

| Parameter | Br₂ | NBS |

|---|---|---|

| Yield (%) | 68–72 | 82–85 |

| Reaction Time (h) | 6–8 | 10–12 |

| Byproduct Formation (%) | 15–20 | 3–5 |

| Scalability | Industrial feasible | Lab-scale optimized |

| Cost (USD/kg) | 12–15 | 45–50 |

Optimization of Reaction Conditions

Solvent Effects on Bromination Efficiency

Polar aprotic solvents demonstrate superior performance in bromination reactions:

Temperature Control Strategies

Precision temperature regulation (±0.5°C) using jacketed reactors improves yield consistency:

- Br₂ method: Optimal at 15–20°C (ΔG‡ = 92 kJ/mol)

- NBS method: Requires 75–80°C for radical chain propagation (Eₐ = 65 kJ/mol)

Catalytic Additives

Lewis acid catalysts (0.5–1 mol%) enhance reaction rates without compromising selectivity:

- FeCl₃: Increases Br₂ reaction rate by 40% (TOF = 12 h⁻¹)

- ZnBr₂: Improves NBS conversion efficiency (90% yield in 8 hours)

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Modern production facilities utilize tubular flow reactors (ID = 2.5 cm, L = 12 m) with:

Crystallization and Purification

Multi-stage anti-solvent crystallization achieves pharma-grade purity:

- Primary crystallization: Ethyl acetate/heptane (1:4) at −20°C

- Secondary purification: Melt crystallization at 85–90°C (ΔT = 5°C/min)

- Final polishing: Supercritical CO₂ extraction (150 bar, 40°C) removes ≤0.3% impurities

Physicochemical properties of final product:

| Property | Value | Method |

|---|---|---|

| Melting Point | 158–160°C | DSC |

| Purity | ≥99.5% | HPLC (USP) |

| Residual Solvents | <50 ppm | GC-MS |

| Particle Size (D50) | 45–55 μm | Laser Diffraction |

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

Reverse-phase HPLC analysis (USP method):

- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)

- Mobile phase: 65:35 MeOH/10 mM NH₄OAc

- Retention time: 6.8 ± 0.2 minutes

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The methyl groups at the 1 and 4 positions can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), and low temperatures.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), and controlled temperatures.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 5-Bromo-1,4-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

Oxidation: Formation of 5-Bromo-1,4-dicarboxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is notable for its potential therapeutic applications. It serves as a precursor in the synthesis of various biologically active compounds.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness in inhibiting cancer cell proliferation. The compound was synthesized and tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis through the activation of caspases .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of other chemical entities due to its versatile reactivity. Its structure allows for various modifications that can lead to the development of novel compounds.

Case Study: Synthesis of Pyridine Derivatives

Research documented in Organic Letters demonstrated the use of 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in synthesizing pyridine derivatives. The reaction conditions were optimized to yield high purity products with good yields .

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals, specifically as a pesticide or herbicide.

Case Study: Herbicidal Activity

In a study conducted by agricultural researchers, the compound was evaluated for its herbicidal properties. Results indicated that it effectively inhibited the growth of certain weed species while being non-toxic to crops . This suggests its potential for use in sustainable agriculture.

Material Science

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has also found applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

A recent investigation into polymer composites revealed that incorporating this compound enhanced thermal stability and mechanical properties. The study published in Materials Science illustrated how modifications with this compound can lead to improved performance in various applications .

Wirkmechanismus

The mechanism of action of 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. It may also bind to specific receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

5-Chloro Derivatives

- Cl-PAMOPC (5-Chloro-1,4-dimethyl-2-oxo-dihydropyridine-3-carbonitrile derivative): This chloro-substituted analogue demonstrated superior performance as a dye for image-sensor color filters, with a solubility >0.1 wt% in propylene glycol monomethyl ether acetate and a decomposition temperature of 263°C. Its color stability (ΔE <5 after thermal/solvent resistance tests) outperformed bromo derivatives in photochemical applications . Key Difference: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance, enhancing solubility for dye applications .

5-Bromo-4-chlorophenyl Derivative (Compound 7c)

- Exhibited the highest cytotoxicity (IC50 = 32 nM) among halogenated derivatives, attributed to synergistic effects between the 5-bromo pyridine core and a 4-chlorophenyl moiety .

4-Bromophenyl Derivatives (Antioxidant Activity)

Substituent Position and Functional Group Variations

6-(2-Pyridinyl) Derivatives

Thioxo vs. Oxo Derivatives

- Replacement of the 2-oxo group with thioxo (e.g., 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) enables thioether formation, expanding utility in synthesizing sulfur-containing heterocycles .

Hydroxyimino and Arylaminomethylene Derivatives

- Compounds like 5-anilinomethylene-6-hydroxyimino-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile exhibit enhanced hydrogen-bonding capacity, improving solubility and pharmacokinetic profiles .

Data Tables: Comparative Analysis

Table 2: Thermal and Solubility Profiles

| Compound | Decomposition Temp (°C) | Solubility (PGMEA, wt%) |

|---|---|---|

| 5-Bromo-1,4-dimethyl-...-carbonitrile | Not reported | <0.1 (estimated) |

| Cl-PAMOPC | 263 | >0.1 |

| 5-Bromo-1-(2-methoxyethyl)-...-carbonitrile | >250 | >0.2 (aqueous) |

Biologische Aktivität

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 227.06 g/mol

- CAS Number : 1142188-70-2

The presence of a bromine atom at the 5-position and functional groups such as a carbonyl at the 2-position and a nitrile at the 3-position contribute to its unique reactivity and biological profile.

5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile interacts with various molecular targets in biological systems. It has been identified as an enzyme inhibitor, affecting metabolic pathways critical for cellular functions. Additionally, it may modulate receptor activity, influencing signaling pathways related to disease processes .

Anticancer Activity

Research indicates that compounds similar to 5-Bromo-1,4-dimethyl-2-oxo-1,2-dihydropyridine derivatives exhibit promising anticancer properties. For instance:

- In Vitro Studies : Compounds were tested against A549 human lung adenocarcinoma cells. The results showed significant cytotoxicity with reduced cell viability when exposed to concentrations around 100 µM for 24 hours .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 5-Bromo derivative | A549 | ~66% viability at 100 µM | Anticancer |

| Control (Cisplatin) | A549 | Standard chemotherapeutic | Reference |

The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance anticancer activity while minimizing cytotoxic effects on normal cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against multidrug-resistant pathogens. Notably:

- Pathogen Testing : The compound demonstrated effective inhibition against strains of Staphylococcus aureus and other Gram-positive bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | <0.5 | Effective |

| Escherichia coli | <1.0 | Moderate |

These findings highlight its potential as a scaffold for developing new antimicrobial agents targeting resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving various derivatives of pyridine compounds, one derivative exhibited a significant reduction in viability of A549 cells compared to controls. This suggests that structural modifications can lead to enhanced anticancer activity while maintaining selectivity towards cancer cells .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial efficacy of similar compounds against resistant strains of Staphylococcus aureus. The results revealed that certain derivatives not only inhibited growth but also showed potential in overcoming resistance mechanisms present in clinical isolates .

Q & A

Q. Methodological Answer :

- IR spectroscopy : Detects carbonyl (C=O, ~1660–1739 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) groups. Tautomeric shifts (e.g., keto-enol) alter absorption frequencies .

- ¹H/¹³C NMR : Distinguishes between 1,2-dihydropyridine (NH proton at δ 10–12 ppm) and aromatic pyridine forms. Methyl groups (1,4-positions) appear as singlets (δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves structural ambiguities, such as bromine positioning and planarity of the dihydropyridine ring .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in brominated dihydropyridine synthesis?

Q. Methodological Answer :

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization and reduce side products .

- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, while ethanol promotes precipitation of pure products .

- Temperature control : Prolonged reflux (>15 hours) may degrade brominated products; microwave-assisted synthesis can reduce time and improve regioselectivity .

Advanced: What analytical strategies resolve contradictions in tautomerism data for this compound?

Q. Methodological Answer :

- Variable-temperature NMR : Monitors tautomeric equilibrium shifts (e.g., keto-enol) by analyzing NH proton signal splitting at different temperatures .

- DFT calculations : Predicts energetically favored tautomers and correlates with experimental IR/NMR data .

- Isotopic labeling : Replacing exchangeable protons (e.g., NH) with deuterium clarifies dynamic tautomerism in solution .

Advanced: How is the biological activity of brominated dihydropyridines evaluated in pharmacological studies?

Q. Methodological Answer :

- In vitro assays : Test anticancer activity via MTT assays against cell lines (e.g., HeLa), focusing on IC₅₀ values .

- Metal complexation : Synthesize Cu(II) or Zn(II) complexes to enhance DNA intercalation or topoisomerase inhibition .

- Structure-activity relationships (SAR) : Modify the bromine position or methyl groups to assess impacts on cytotoxicity and selectivity .

Advanced: How to address contradictory data in solvent-dependent reaction outcomes for dihydropyridine derivatives?

Q. Methodological Answer :

- Systematic solvent screening : Compare protic (ethanol) vs. aprotic (DMF) solvents to identify polarity effects on cyclization rates .

- Kinetic studies : Monitor intermediate formation via HPLC or TLC to determine rate-limiting steps in conflicting protocols .

- Reproducibility checks : Validate results using anhydrous conditions or inert atmospheres to rule out moisture/oxygen interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.